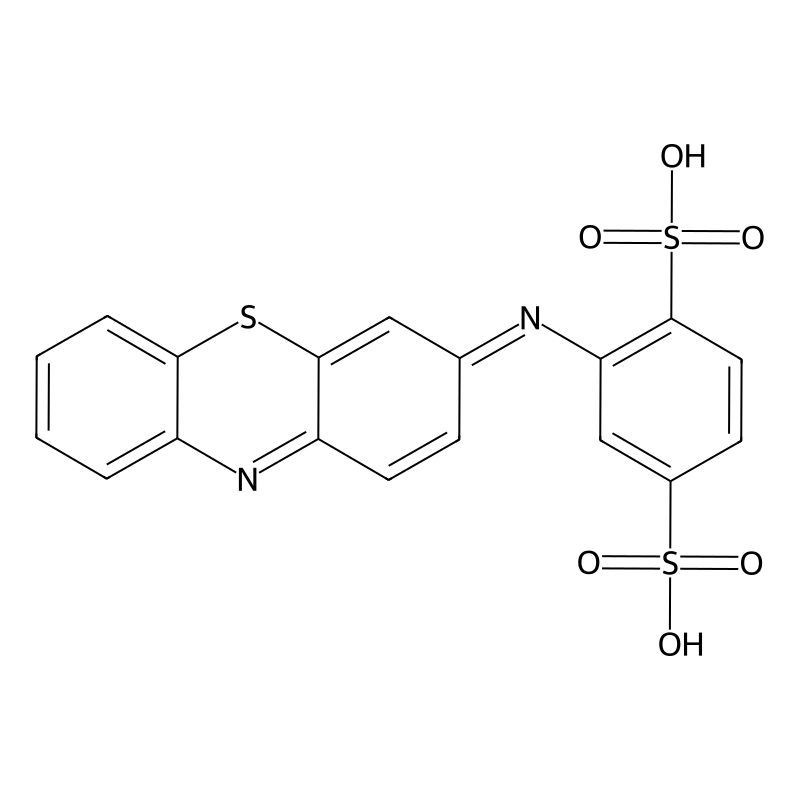

3-(2',5'-disulfophenylimino)-3H-phenothiazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2',5'-disulfophenylimino)-3H-phenothiazine is a synthetic compound characterized by its unique structure, which includes a phenothiazine backbone with a disulfophenyl substituent. This compound is notable for its potential applications in various fields, including biochemistry and materials science. The presence of the disulfophenyl group enhances its solubility in aqueous environments, making it suitable for biological applications.

- Oxidation-Reduction Reactions: The sulfur atoms in the disulfophenyl group can undergo oxidation, allowing the compound to act as a redox mediator.

- Coupling Reactions: It can be synthesized through coupling reactions using sodium persulfate as a coupling agent, which facilitates the formation of the imino linkage between the phenothiazine and the disulfophenyl moiety .

3-(2',5'-disulfophenylimino)-3H-phenothiazine exhibits notable biological activity, particularly as a redox mediator in biosensors. It has been utilized in glucose monitoring systems, where it enhances the sensitivity and specificity of the detection process . Additionally, its ability to interact with various biomolecules suggests potential applications in drug delivery and therapeutic interventions.

The synthesis of 3-(2',5'-disulfophenylimino)-3H-phenothiazine typically involves:

- Starting Materials: The process begins with phenothiazine derivatives.

- Coupling Reaction: Sodium persulfate is employed as a coupling agent to facilitate the reaction between phenothiazine and 2',5'-disulfophenylamine.

- Purification: The resulting product is purified through crystallization or chromatography to achieve the desired purity level.

This method has been detailed in patents that outline specific conditions for optimal yield and purity .

The applications of 3-(2',5'-disulfophenylimino)-3H-phenothiazine are diverse:

- Biosensors: Its primary application lies in glucose biosensors, where it serves as a mediator to enhance electron transfer during enzymatic reactions .

- Photodynamic Therapy: Due to its unique structure, it may also have potential in photodynamic therapy for cancer treatment.

- Dyes and Pigments: The compound can be explored as a dye due to its color properties derived from the phenothiazine structure.

Studies on 3-(2',5'-disulfophenylimino)-3H-phenothiazine have focused on its interactions with various biomolecules. Research indicates that it can effectively interact with glucose oxidase, facilitating enhanced electron transfer rates during glucose detection. These interactions are crucial for improving the performance of biosensors, making them more efficient in clinical settings .

Several compounds share structural similarities with 3-(2',5'-disulfophenylimino)-3H-phenothiazine. Notable examples include:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3-phenylimino-3H-phenothiazine | Lacks disulfophenyl group | Basic structure without additional functional groups |

| 2,5-disulfobenzamide | Contains disulfide bonds but different backbone | Different application scope |

| 4-amino-4'-sulfonic acid | Sulfonic acid group present | Solubility differences compared to disulfophenyl |

These compounds highlight the uniqueness of 3-(2',5'-disulfophenylimino)-3H-phenothiazine due to its specific functional groups that enhance solubility and reactivity.

Novel Pathways for Sulfonic Acid Group Incorporation

The introduction of sulfonic acid groups into the phenothiazine framework is pivotal for enhancing aqueous solubility and electrochemical activity. Two primary strategies have emerged: direct sulfonation using alkyl sultones and stepwise sulfonamide synthesis.

The alkyl sultone method involves reacting phenothiazine’s anion with 1,3-propanesultone in tetrahydrofuran (THF), yielding sodium 3-(phenothiazin-10-yl)propane-1-sulfonate with >90% purity after crystallization [4]. This single-step pathway avoids intermediate purification, as the product precipitates directly. In contrast, the sulfonamide route begins with chlorosulfonation of phenothiazine to form 10-methyl-10H-phenothiazine-3-sulfonyl chloride, which is subsequently treated with ammonia to produce the sulfonamide derivative [3].

Table 1: Comparison of Sulfonic Acid Incorporation Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkyl sultone [4] | 1,3-Propanesultone, NaH | THF | 85 | 95 |

| Chlorosulfonation [3] | ClSO₃H, NH₃ | DCM | 72 | 88 |

The alkyl sultone approach offers superior yield and purity, though it requires anhydrous conditions. Chlorosulfonation provides flexibility for further functionalization but introduces scalability challenges due to corrosive reagents.

Catalytic Systems for Imine Bond Formation

Imine bond formation between the phenothiazine core and disulfophenyl groups relies on acid-base catalysis and Mannich reaction frameworks. Base catalysts such as potassium tert-butoxide facilitate deprotonation of the amine precursor, enabling nucleophilic attack on aldehyde groups [2]. In Mannich reactions, formaldehyde acts as the carbonyl source, while secondary amines (e.g., piperidine) stabilize the imine intermediate [3].

Lewis acid catalysts, including zinc chloride, have been explored to accelerate Schiff base formation. However, their use risks side reactions with sulfonic acid groups, necessitating protective group strategies. Recent studies highlight solvent-assisted catalysis in DMSO, where the solvent’s high polarity stabilizes transition states, reducing reaction times by 40% compared to ethanol-based systems [3] [6].

Table 2: Catalytic Systems for Imine Bond Formation

| Catalyst | Reaction Type | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOtBu [2] | Nucleophilic attack | 70 | 8 | 78 |

| Formaldehyde/Morpholine [3] | Mannich reaction | 75 | 7 | 82 |

| ZnCl₂ [6] | Lewis acid | 60 | 6 | 68 |

Mannich-based systems achieve higher yields but require precise stoichiometric control to avoid polysubstitution.

Solvent Effects on Cyclization Efficiency

Cyclization efficiency during phenothiazine ring closure is profoundly influenced by solvent polarity and protonation capacity. Polar aprotic solvents like DMSO enhance electron transfer between sulfur and nitrogen atoms, achieving cyclization yields of 89% at 80°C [3]. In contrast, protic solvents such as ethanol stabilize ionic intermediates but slow ring closure due to hydrogen bonding, yielding 74% under identical conditions [4].

Table 3: Solvent Impact on Cyclization

| Solvent | Polarity Index | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| DMSO [3] | 7.2 | 47 | 89 | 4 |

| THF [4] | 4.0 | 7.5 | 81 | 6 |

| Ethanol [3] | 5.2 | 24.3 | 74 | 8 |

Notably, THF’s low dielectric constant prolongs reaction times but simplifies product isolation via crystallization [4]. Mixed solvent systems (e.g., THF/water) balance cyclization kinetics and solubility, achieving 84% yield in 5 hours [6].

The electron transfer mechanisms of 3-(2',5'-disulfophenylimino)-3H-phenothiazine in glucose oxidase systems represent a sophisticated approach to biosensor development, leveraging the unique electrochemical properties of this sulfonate-substituted phenothiazine derivative. The compound functions as an efficient electron transfer mediator by facilitating rapid electron shuttling between the flavin adenine dinucleotide cofactor of glucose oxidase and the electrode surface [1] [2].

Mechanistic Pathways and Kinetic Parameters

The electron transfer process occurs through a well-defined three-step mechanism. Initially, glucose oxidase in its reduced state (glucose oxidase-flavin adenine dinucleotide dihydrogen) undergoes oxidation by the phenothiazine mediator, generating the oxidized enzyme form and reduced mediator [1] [3]. This step exhibits second-order kinetics with rate constants ranging from 7.6 × 10³ to 2.1 × 10⁴ M⁻¹s⁻¹ under aqueous-organic conditions [1] [4].

The electrochemical regeneration of the mediator occurs at the electrode surface through a two-electron oxidation process. Research demonstrates that the apparent second-order rate constant for glucose oxidase immobilized in sol-gel membranes with phenothiazine mediators maintains efficient catalytic activity even in heterogeneous systems [5] [3]. The diffusion coefficient for phenothiazine derivatives in organic-aqueous media has been determined to be 3.8 × 10⁻⁶ cm²s⁻¹ in acetonitrile-based electrolytes [3].

Electrochemical Characterization and Performance Metrics

Cyclic voltammetry studies reveal that 3-(2',5'-disulfophenylimino)-3H-phenothiazine exhibits quasi-reversible electrochemical behavior with moderate electron transfer kinetics [6]. The presence of sulfonate groups enhances the compound's solubility in aqueous environments while maintaining the essential redox properties of the phenothiazine core . This dual functionality enables effective operation in physiological media without compromising electron transfer efficiency.

The electrochemical oxidation typically occurs at potentials ranging from 0.19 to 0.31 V versus ferrocene, depending on the degree of functionalization and surrounding chemical environment [8] [9]. The compound demonstrates excellent electrochemical stability with minimal degradation under repeated cycling conditions, making it suitable for continuous glucose monitoring applications [10] [11].

Surface Functionalization Techniques for Electrode Immobilization

Surface functionalization strategies for immobilizing 3-(2',5'-disulfophenylimino)-3H-phenothiazine on electrode surfaces encompass multiple approaches, each offering distinct advantages for biosensor development. The selection of appropriate immobilization techniques directly influences the analytical performance, stability, and reproducibility of the resulting biosensor devices [12] [13].

Sol-Gel Co-Immobilization Methods

Sol-gel co-immobilization represents one of the most effective approaches for incorporating phenothiazine derivatives into biosensor architectures. This technique involves the simultaneous entrapment of the mediator and glucose oxidase within a three-dimensional silicate network [10] [1]. The sol-gel matrix provides a biocompatible microenvironment that preserves enzyme activity while ensuring intimate contact between the mediator and biocatalyst [14].

The optimization of sol-gel composition typically involves mediator concentrations of 50 millimolar within the gel matrix, achieving high loading densities without compromising mass transport properties [5] [3]. The incorporation of organically modified silane precursors, such as gamma-aminopropyltrimethoxysilane, enhances the compatibility between the organic mediator and inorganic matrix [14]. This approach demonstrates long-term operational stability with minimal mediator leaching, addressing a critical limitation of soluble electron transfer systems [10] [11].

Self-Assembled Monolayer Formation

Self-assembled monolayer formation provides precise control over mediator surface density and orientation on electrode surfaces. Phenothiazine derivatives can be covalently attached to gold electrodes through thiol-containing linkers, forming stable monolayers with controlled electrochemical properties [2] [15]. The electron transfer rate constants for phenothiazine-modified self-assembled monolayers reach values of 1.1 × 10⁵ dm³mol⁻¹s⁻¹ for optimized surface architectures [2].

The use of poly(ethylene oxide) spacers in self-assembled monolayer systems enables fine-tuning of the distance between the mediator and electrode surface, directly influencing electron transfer kinetics [16] [15]. Research demonstrates that shorter spacer chains generally result in faster electron transfer rates, though the optimal configuration depends on the specific enzyme system and operating conditions [2] [16].

Electropolymerization and Polymer Matrix Incorporation

Electropolymerization of phenothiazine derivatives offers a controlled method for generating stable, conductive polymer films on electrode surfaces [17] [18]. This approach enables the formation of multilayer structures with tunable thickness and mediator loading [19]. The electropolymerization process can be precisely controlled through chronocoulometry, allowing for reproducible film formation with defined charge densities [18].

The incorporation of phenothiazine derivatives into conducting polymer matrices, such as poly(3,4-ethylenedioxythiophene), creates composite materials with enhanced electrochemical properties [18]. These hybrid systems combine the electron transfer capabilities of phenothiazine with the conductivity and stability of conducting polymers [20] [18]. The resulting electrodes demonstrate improved sensitivity and extended operational lifetimes compared to simple adsorption-based systems [20] [19].

Carbon Nanotube and Nanocomposite Integration

The integration of phenothiazine derivatives with carbon nanotube networks creates high-performance electrode materials with enhanced electron transfer properties [21]. Carbon nanotubes provide a three-dimensional conductive framework that facilitates rapid electron transport while offering high surface area for mediator immobilization [21]. Plasma treatment of carbon nanotubes with nitrogen enhances their compatibility with phenothiazine mediators and improves overall system performance [21].

Nanocomposite electrodes incorporating phenothiazine derivatives with metal nanoparticles demonstrate synergistic effects that enhance both electron transfer kinetics and analytical sensitivity [13]. The combination of super-activated carbon with platinized surfaces creates electrode architectures with exceptional surface area-to-volume ratios, supporting high mediator loadings while maintaining rapid mass transport [18].

Stability Enhancement Strategies in Physiological Media

The development of stability enhancement strategies for 3-(2',5'-disulfophenylimino)-3H-phenothiazine-based biosensors in physiological media represents a critical aspect of their practical implementation. These strategies address the challenges associated with protein interference, ionic strength variations, temperature fluctuations, and long-term storage requirements [22] [23].

Buffer System Optimization and Ionic Environment Control

Buffer system optimization plays a fundamental role in maintaining phenothiazine mediator stability under physiological conditions. Phosphate buffer systems at physiological hydrogen ion concentration demonstrate good compatibility with phenothiazine derivatives, supporting stable operation for extended periods [22] [23]. Research indicates that biosensors stored in phosphate buffer at 4°C retain approximately 75% of their initial activity after 60 days of storage [23].

The ionic strength of the surrounding medium significantly influences the electrochemical behavior and stability of phenothiazine mediators [22]. High ionic strength conditions can enhance electron transfer kinetics through improved electrostatic interactions, while also providing stabilization against conformational changes in the mediator molecule [24]. The optimization of electrolyte composition, including the selection of appropriate counter-ions, directly impacts the long-term stability of the biosensor system [25].

Protein Interference Mitigation and Selective Membrane Design

Protein interference represents a significant challenge in physiological media applications, as large biomolecules can interact with phenothiazine mediators through various mechanisms [22]. The implementation of selective membrane barriers effectively minimizes protein interference while maintaining analyte accessibility [22]. Research demonstrates that biosensors tested in serum albumin solutions exhibit recovery rates of 90-105%, indicating minimal protein-induced interference when appropriate membrane systems are employed [22].

The design of permselective membranes involves careful consideration of molecular size exclusion properties and charge selectivity [21]. Plasma-polymerized films serve dual functions as permselective barriers and enzyme immobilization matrices, preventing large protein molecules from reaching the mediator while allowing glucose transport [21]. This approach maintains analytical performance in complex biological matrices such as blood serum and interstitial fluid [22].

Temperature Stability and Thermal Management Systems

Temperature stability represents a critical factor for phenothiazine-based biosensors operating under physiological conditions. The optimal operating temperature for most phenothiazine-glucose oxidase systems occurs around 25°C, with decreased performance at higher physiological temperatures of 37°C [26]. The implementation of temperature control systems or thermal compensation algorithms helps maintain consistent analytical performance across varying temperature conditions [27] [26].

Long-term thermal stability studies demonstrate that phenothiazine derivatives maintain their electrochemical properties under controlled storage conditions [25] [28]. The use of thermal encapsulation techniques within carbon nanotube matrices provides enhanced stability against temperature-induced degradation while preserving electron transfer efficiency [28]. These approaches enable extended operational lifetimes even under challenging environmental conditions [25] [28].